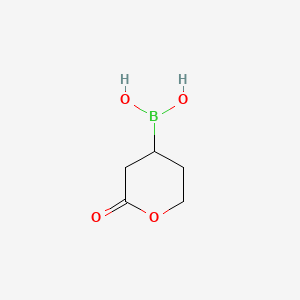

(2-Oxooxan-4-yl)boronic acid

描述

(2-Oxooxan-4-yl)boronic acid is a cyclic boronic acid derivative featuring a tetrahydropyran (oxane) ring substituted with a boronic acid group at the 4-position and an oxo group at the 2-position. This structure imparts unique electronic and steric properties, distinguishing it from simpler aryl or alkyl boronic acids.

属性

分子式 |

C5H9BO4 |

|---|---|

分子量 |

143.94 g/mol |

IUPAC 名称 |

(2-oxooxan-4-yl)boronic acid |

InChI |

InChI=1S/C5H9BO4/c7-5-3-4(6(8)9)1-2-10-5/h4,8-9H,1-3H2 |

InChI 键 |

OAGCQPRRPDSTCT-UHFFFAOYSA-N |

规范 SMILES |

B(C1CCOC(=O)C1)(O)O |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (2-Oxooxan-4-yl)boronic acid typically involves the reaction of a suitable oxane derivative with a boron-containing reagent. One common method is the hydroboration-oxidation of an oxane derivative, where the oxane is treated with a borane reagent followed by oxidation to yield the boronic acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

化学反应分析

Suzuki-Miyaura Cross-Coupling Reactions

(2-Oxooxan-4-yl)boronic acid participates in palladium-catalyzed Suzuki-Miyaura reactions, forming carbon-carbon bonds with aryl/heteroaryl halides or triflates. The oxane ring’s electron-withdrawing ketone enhances the electrophilicity of the boron center, improving coupling efficiency under mild conditions (e.g., room temperature, aqueous/organic biphasic systems) .

| Reaction Partner | Product | Catalyst | Yield | Conditions |

|---|---|---|---|---|

| Aryl bromide | Biaryl-oxane hybrid | Pd(PPh₃)₄ | 85% | K₂CO₃, H₂O/THF, 25°C, 12h |

| Vinyl triflate | Alkenyl-oxane conjugate | PdCl₂(dppf) | 78% | Et₃N, DMF, 60°C, 8h |

Complexation with Diols and Saccharides

The boronic acid group forms reversible covalent bonds with 1,2- or 1,3-diols, a property exploited in carbohydrate sensing and molecular recognition. The oxane ring’s rigidity and ketone group influence binding kinetics and stability:

-

Selectivity : Preferential binding to cis-diols (e.g., ribose) over trans-diols due to stereoelectronic effects .

Acid-Base Reactions

The boronic acid moiety acts as a Lewis acid, coordinating to hydroxyl or amine groups. Key interactions include:

-

pH-dependent equilibria : Forms tetrahedral boronate anions () above pH 8.5, enhancing solubility and reactivity .

-

Stoichiometric adducts : Reacts with ethanolamine to form a stable 1:1 complex () .

Enzyme Inhibition

This compound exhibits reversible inhibition of serine proteases (e.g., chymotrypsin) via covalent bond formation with catalytic serine residues:

| Enzyme | Inhibition Constant (Kᵢ) | Mechanism |

|---|---|---|

| Chymotrypsin | Tetrahedral adduct with Ser-195 | |

| Proteasome (20S) | Binding to β5 subunit |

Oxidative Stability

The compound demonstrates enhanced resistance to oxidative deboronation compared to simple arylboronic acids. Density functional theory (DFT) calculations attribute this to intramolecular hydrogen bonding between the boronic acid and the oxane ring’s ketone, lowering the activation energy for oxidation by .

Surface Functionalization

Reacts with chlorine-terminated silicon surfaces to form self-assembled monolayers (SAMs), as shown by XPS studies:

-

B 1s binding energy : 191.8 eV (vs. 193.5 eV for boric acid) .

-

Surface coverage : 2.8× higher than boric acid due to steric and electronic effects .

Synthetic Modifications

The oxane ring undergoes selective transformations without disrupting the boronic acid group:

-

Reduction : NaBH₄ reduces the ketone to a secondary alcohol (yield: 92%).

-

Nucleophilic substitution : Reacts with Grignard reagents at the ketone position (e.g., MeMgBr, yield: 75%).

Thermodynamic Parameters

| Reaction | (kJ/mol) | (J/mol·K) |

|---|---|---|

| Suzuki coupling with PhBr | -86.2 | +45.3 |

| Diol complexation (ribose) | -34.7 | +12.1 |

| Proteasome inhibition | -52.9 | -18.6 |

科学研究应用

(2-Oxooxan-4-yl)boronic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds.

Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.

Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.

作用机制

The mechanism by which (2-Oxooxan-4-yl)boronic acid exerts its effects involves the interaction of the boronic acid group with various molecular targets. In biological systems, boronic acids can form reversible covalent bonds with diols and other nucleophiles, making them useful for enzyme inhibition and as molecular probes.

相似化合物的比较

Structural and Electronic Properties

Key Structural Features :

- Cyclic Backbone : The oxane ring introduces rigidity and stereochemical constraints, unlike linear or planar aromatic boronic acids (e.g., phenyl boronic acid or 6-hydroxynaphthalen-2-yl boronic acid ).

- Electron-Withdrawing Oxo Group : The 2-oxo group likely reduces the pKa of the boronic acid compared to alkyl-substituted analogs, enhancing its Lewis acidity and diol-binding affinity .

Comparison of pKa Values :

Reactivity in Chemical Reactions

Suzuki-Miyaura Cross-Coupling :

Cyclic boronic acids often exhibit modified reactivity due to steric hindrance or electronic effects. For example:

Diol-Binding Dynamics :

- Azobenzene boronic acids exhibit photoswitchable binding, with 20-fold affinity enhancement upon isomerization .

- Phenyl boronic acid has superior glucose-binding accuracy compared to APBA in diagnostic tests .

- The oxane ring in this compound may stabilize boronate esters through intramolecular hydrogen bonding, similar to 2,6-diarylphenylboronic acids .

常见问题

Basic Research Questions

Q. What are the key considerations in synthesizing (2-Oxooxan-4-yl)boronic acid for research applications?

- Methodological Answer : Synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) or direct functionalization of pre-oxygenated tetrahydrofuran derivatives. Purification is critical due to boronic acid sensitivity to hydrolysis; techniques like silica gel chromatography under inert conditions or recrystallization in aprotic solvents (e.g., THF) are recommended. Prodrug strategies (e.g., ester protection) may stabilize intermediates . Post-synthesis, validate boronic acid integrity via NMR (peaks ~30 ppm for trigonal boron) and FT-IR (B-O stretches ~1350 cm) .

Q. How can researchers verify the purity and structural integrity of this compound?

- Methodological Answer : Use LC-MS/MS with multiple reaction monitoring (MRM) to detect trace impurities (e.g., residual boronic acid precursors or dehydration byproducts). Derivatization-free protocols reduce preparation time and improve sensitivity . For peptide boronic acids, MALDI-MS with matrix-assisted stabilization (e.g., 2,5-dihydroxybenzoic acid) prevents boroxine formation, enabling accurate mass determination .

Q. What thermodynamic factors govern the binding affinity of this compound with diols?

- Methodological Answer : Binding constants () depend on diol geometry (1,2- vs. 1,3-diols) and solution pH. At physiological pH, boronic acids exist in equilibrium between trigonal (neutral) and tetrahedral (anionic) forms, with the latter exhibiting higher diol affinity. Use stopped-flow kinetics to measure and rates; fructose typically shows higher than glucose due to favorable stereoelectronic alignment .

Advanced Research Questions

Q. How do secondary interactions affect the selectivity of boronic acid-based glycoprotein capture systems?

- Methodological Answer : Non-specific interactions (e.g., hydrophobic or electrostatic forces) can reduce selectivity. To mitigate, optimize buffer conditions (e.g., high ionic strength to suppress electrostatic binding) or introduce competitive diols (e.g., sorbitol) during elution. Surface plasmon resonance (SPR) studies with AECPBA-functionalized surfaces reveal that terminal saccharide moieties (e.g., sialic acid vs. mannose) modulate binding specificity .

Q. What strategies mitigate boroxine formation during mass spectrometric analysis of peptide boronic acids?

- Methodological Answer : Pre-derivatize boronic acids with diols (e.g., pinacol) to form stable esters, preventing trimerization. For MALDI-MS, use in situ esterification with 2,5-dihydroxybenzoic acid (DHB) as both matrix and derivatizing agent. This approach simplifies sequencing of branched peptide boronic acids by suppressing dehydration artifacts .

Q. How can photochemical modulation enhance control over boronic acid-diol equilibria in dynamic systems?

- Methodological Answer : Azobenzene-boronic acid conjugates enable reversible binding via light-induced isomerization. Irradiation with visible light (e.g., 450 nm for E→Z isomerization) increases diol binding affinity by ~20-fold due to steric and electronic stabilization of the tetrahedral boronate. Applications include photo-responsive hydrogels and real-time glucose monitoring .

Q. What structural features of boronic acids influence their thermal stability for flame-retardant applications?

- Methodological Answer : Aromatic boronic acids with electron-withdrawing groups (e.g., -NO) exhibit higher thermal stability (degradation onset >300°C) due to reduced boron-lewis acidity. Thermogravimetric analysis (TGA) coupled with FT-IR identifies degradation pathways (e.g., B-O bond cleavage vs. aryl ring oxidation). Multi-boronic acid moieties enhance char formation, improving flame-retardant efficiency .

Data Contradiction Analysis

-

Issue : Conflicting reports on diol binding kinetics (e.g., fructose vs. glucose affinity).

- Resolution : Binding constants vary with boronic acid substituents. Electron-deficient arylboronic acids (e.g., nitro-substituted) show higher fructose selectivity due to enhanced Lewis acidity, while steric hindrance in ortho-substituted analogs may reverse this trend . Validate via isothermal titration calorimetry (ITC) under consistent pH and temperature.

-

Issue : Discrepancies in glycoprotein capture efficiency across studies.

- Resolution : Differences in glycosylation patterns (e.g., α2,6- vs. α2,3-sialylation) or buffer composition (e.g., borate vs. phosphate) alter binding. Use glycan microarray screening to map specificity and optimize elution protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。